2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine 2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18252104
InChI: InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12)
SMILES:
Molecular Formula: C8H10N4
Molecular Weight: 162.19 g/mol

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine

CAS No.:

Cat. No.: VC18252104

Molecular Formula: C8H10N4

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

2-(5H-Pyrrolo[2,3-B]pyrazin-7-YL)ethanamine -

Specification

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
IUPAC Name 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine
Standard InChI InChI=1S/C8H10N4/c9-2-1-6-5-12-8-7(6)10-3-4-11-8/h3-5H,1-2,9H2,(H,11,12)
Standard InChI Key WNAQINQXEUEJMI-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=N1)C(=CN2)CCN

Introduction

Chemical Identity and Structural Characteristics

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanamine belongs to the class of nitrogen-dense heterocyclic compounds, with a molecular formula of C₈H₁₀N₄ and a molar mass of 162.192 g/mol . Its IUPAC nomenclature reflects the fusion of a pyrrole ring (five-membered, one nitrogen) and a pyrazine ring (six-membered, two nitrogens), with an ethanamine substituent at the 7-position of the bicyclic system. The exact mass of 162.091 Da and a polar surface area of 67.59 Ų suggest moderate solubility in polar solvents, while the calculated LogP value of 1.159 indicates balanced lipophilicity.

Key structural features include:

  • Bicyclic core: The pyrrolo[2,3-b]pyrazine system creates a planar aromatic framework conducive to π-π stacking interactions.

  • Ethanamine side chain: The primary amine at the 7-position provides a handle for functionalization and potential hydrogen bonding.

  • Tautomerism: The 5H designation indicates potential tautomeric shifts between pyrazine nitrogen protonation states, influencing electronic properties.

Physicochemical Profile and Analytical Characterization

Experimental data for 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine remains limited, but computational and analogous compound analyses provide insights:

PropertyValue/DescriptionSource
Melting pointNot reported
Boiling pointNot reported
LogP1.159
Polar surface area67.59 Ų
Solubility (water)Moderate (estimated)

Spectroscopic characterization would typically involve:

  • ¹H NMR: Distinct aromatic protons between δ 6.5–8.5 ppm, with amine protons appearing as broad singlets near δ 1.5–2.5 ppm.

  • HRMS: Expected molecular ion peak at m/z 162.091 (M+H⁺) .

Biological Activities and Mechanistic Insights

Though direct studies on 2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanamine are sparse, structurally related pyrrolopyrazines demonstrate:

Antiproliferative Effects

Nortopsentin analogs featuring thiazole-pyrrolopyrazine hybrids show GI₅₀ values <10 μM in cancer cell lines, inducing G₁ cell cycle arrest and autophagic death . While substitution patterns differ, the core pyrrolopyrazine structure appears critical for these activities.

Neuroprotective Hypotheses

The ethanamine moiety structurally resembles neurotransmitter precursors, suggesting possible blood-brain barrier permeability and neuromodulatory potential—though this remains speculative without direct evidence.

Therapeutic Applications and Development Status

Current research directions focus on:

Oncology

As kinase inhibitors, derivatives could target FGFR-driven cancers (e.g., endometrial, bladder). Combination therapies with checkpoint inhibitors are theoretically plausible but untested.

Neurological Disorders

Structural similarity to tryptamine derivatives invites exploration in serotonin receptor modulation, potentially relevant for depression or migraine.

Anti-infectives

Pyrrolopyrazines have shown activity against viral proteases, positioning this compound as a candidate for broad-spectrum antiviral development.

Industrial and Regulatory Landscape

Manufacturing Considerations

  • HS Code: 2933990090 (heterocyclic compounds with nitrogen heteroatoms)

  • Tariffs: MFN tariff 6.5%, general tariff 20.0%

  • Scale-up challenges: Nitrogen-rich structures often require specialized handling to prevent exothermic decomposition.

Challenges and Future Perspectives

Synthetic Optimization

Improving yield beyond current estimated 30–40% for similar compounds requires:

  • Alternative protecting groups to minimize side reactions

  • Flow chemistry approaches for exothermic cyclization steps

ADME Profiling

Key unknowns include:

  • Oral bioavailability (%F)

  • CYP450 metabolism pathways

  • Protein binding characteristics

Target Validation

High-throughput screening against kinase panels and phenotypic assays will clarify primary mechanisms of action.

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